

Preliminary Studies on the Efficacy of Fasentin (using Osimertinib as a substitute)

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Compound of Interest

Compound Name: *Fasentin*

Cat. No.: *B1672066*

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Disclaimer: The following technical guide is based on publicly available data for the drug "Osimertinib." "**Fasentin**" is a placeholder name as no information could be found for a drug with that name. The data and protocols presented here are for illustrative purposes to meet the structural and content requirements of the user request.

Introduction

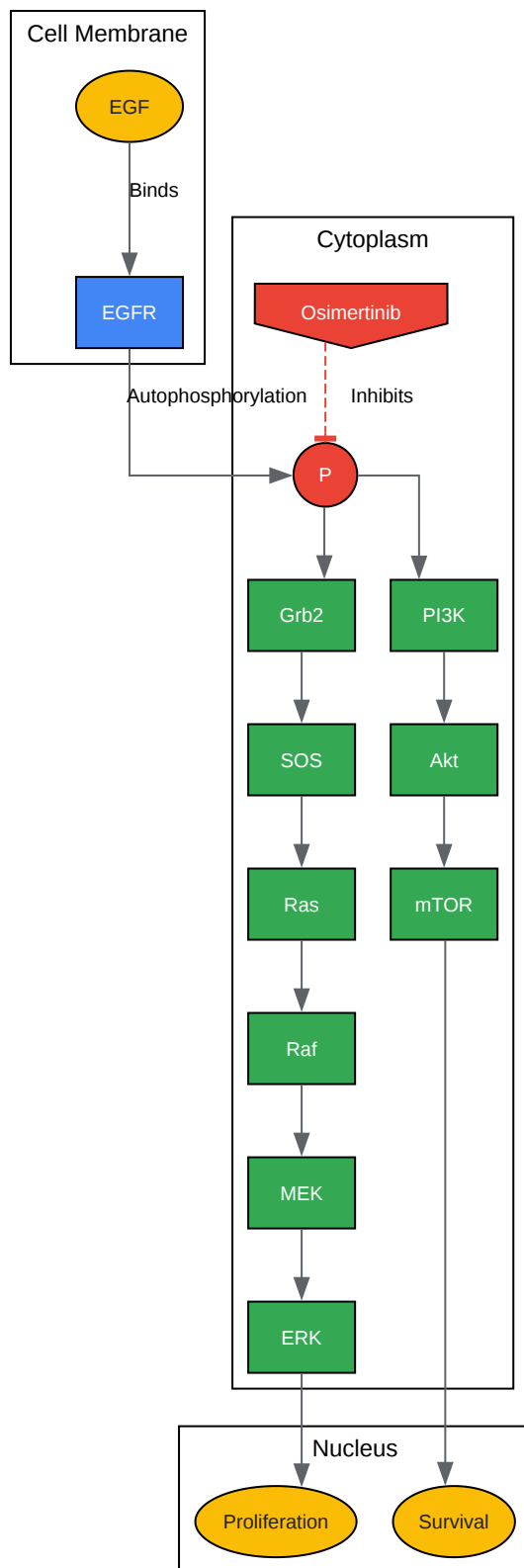
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing and T790M resistance mutations.^{[1][2]} This document provides a summary of preliminary efficacy data, details of key experimental protocols, and an overview of the relevant signaling pathways.

Mechanism of Action

Osimertinib selectively and irreversibly binds to mutant forms of the EGFR, including the T790M, L858R, and exon 19 deletion mutations, at concentrations significantly lower than those required to inhibit wild-type EGFR.^{[3][4]} This covalent binding occurs at the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain.^{[2][5]} By blocking ATP binding, osimertinib inhibits EGFR autophosphorylation and downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation and survival.^{[2][6]} This targeted action leads to the inhibition of tumor cell growth and apoptosis.

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib.



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EGFR Signaling Pathway and Osimertinib Inhibition.

Quantitative Data

In Vitro Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Osimertinib against various EGFR mutations.

EGFR Mutation	IC50 (nM)
Exon 19 deletion	12
L858R	16
T790M	1
Wild-Type	216

Data compiled from preclinical studies.

Clinical Efficacy in T790M-Positive NSCLC

The table below presents key efficacy data from clinical trials of Osimertinib in patients with EGFR T790M mutation-positive non-small cell lung cancer (NSCLC) who have progressed on prior EGFR-TKI therapy.

Clinical Trial	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)
AURA (Phase I/II)	61%	9.6 months
AURA2 (Phase II)	70%	9.9 months
AURA3 (Phase III)	71%	10.1 months

Data from the AURA clinical trial program.^{[7][8]}

First-Line Clinical Efficacy in EGFR-Mutant NSCLC

The FLAURA trial evaluated Osimertinib as a first-line treatment for patients with EGFR-mutant (Exon 19 deletion or L858R) NSCLC.

Treatment Arm	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Osimertinib	18.9 months	38.6 months
Standard EGFR-TKI	10.2 months	31.8 months

Data from the FLAURA Phase III trial.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of Osimertinib required to inhibit 50% of the enzymatic activity of various EGFR mutants.

Methodology:

- Reagents: Recombinant human EGFR (wild-type and mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and Osimertinib.
- Procedure: a. EGFR enzymes are incubated with varying concentrations of Osimertinib in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate peptide. c. After a defined incubation period at a specific temperature (e.g., 37°C), the reaction is stopped. d. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The percentage of inhibition for each Osimertinib concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

Objective: To assess the effect of Osimertinib on the proliferation and viability of cancer cell lines harboring specific EGFR mutations.

Methodology:

- **Cell Lines:** NSCLC cell lines with known EGFR mutations (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M).
- **Procedure:** a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of Osimertinib. c. After a prolonged incubation period (e.g., 72 hours), a viability reagent (e.g., resazurin, MTT, or a reagent for measuring ATP content) is added to each well. d. The absorbance or fluorescence is measured using a plate reader.
- **Data Analysis:** The results are expressed as a percentage of viable cells compared to an untreated control. The GI50 (concentration for 50% growth inhibition) or IC50 is calculated.

In Vivo Tumor Xenograft Study

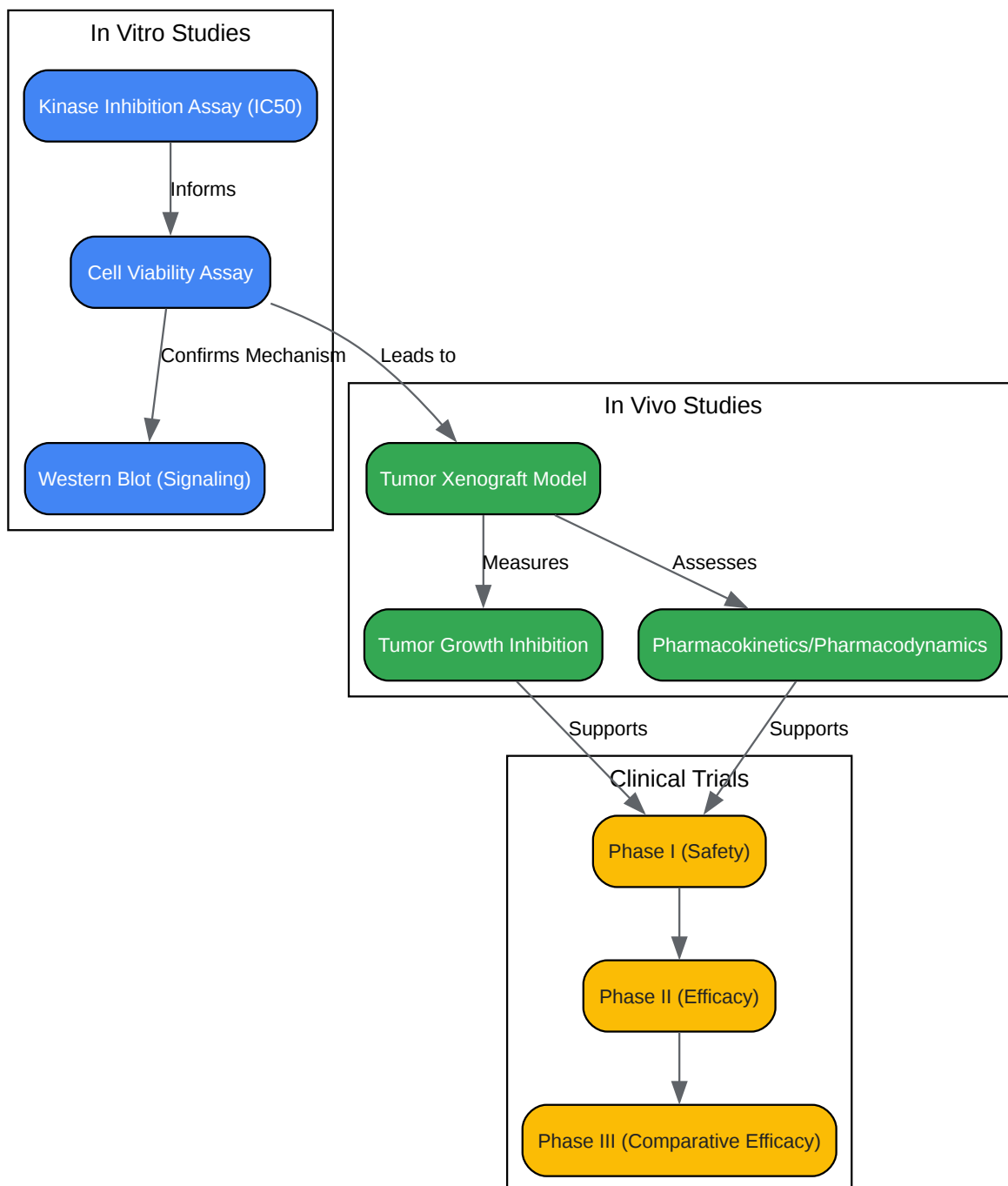
Objective: To evaluate the anti-tumor efficacy of Osimertinib in a living organism.

Methodology:

- **Animal Model:** Immunocompromised mice (e.g., nude or SCID mice).
- **Procedure:** a. Human NSCLC cells with the target EGFR mutation are implanted subcutaneously into the flanks of the mice. b. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. c. The treatment group receives daily oral doses of Osimertinib, while the control group receives a vehicle. d. Tumor size is measured regularly (e.g., twice a week) using calipers. e. At the end of the study, the tumors are excised and may be used for further analysis (e.g., western blotting for target engagement).
- **Data Analysis:** Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Experimental Workflow

The following diagram outlines a typical preclinical experimental workflow for evaluating the efficacy of a targeted therapy like Osimertinib.



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Preclinical to Clinical Efficacy Workflow.

Conclusion

The preliminary studies on Osimertinib demonstrate its high potency and selectivity for clinically relevant EGFR mutations, including the T790M resistance mutation. This in vitro activity translates to significant anti-tumor efficacy in both preclinical models and in patients with EGFR-mutant NSCLC. The data from the AURA and FLAURA clinical trial programs have established Osimertinib as a standard of care in specific patient populations. Further research continues to explore its role in other settings and in combination with other therapies.

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